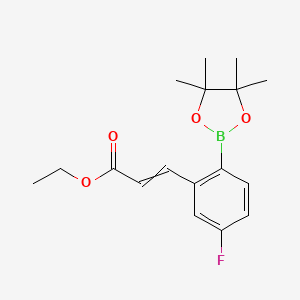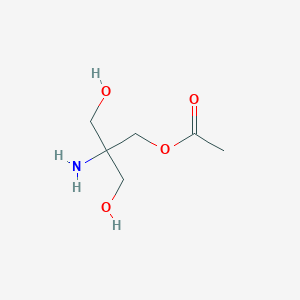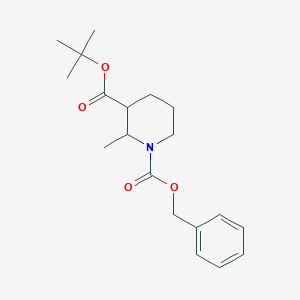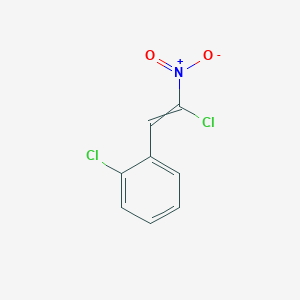
Nonalactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonalactone, also known as γ-nonalactone, is an organic compound with the molecular formula C₉H₁₆O₂. It is a type of lactone, which is a cyclic ester. This compound is known for its distinctive coconut-like aroma and is commonly used in the flavor and fragrance industry. It is found naturally in various fruits such as peaches, apricots, and coconuts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nonalactone can be synthesized through several methods. One common method involves the free-radical addition of methyl acrylate and n-hexanol. This reaction is typically carried out using a Dean–Stark trap to remove the methanol generated during the process . Another method involves the use of acrylic acid and n-hexanol under high pressure .
Industrial Production Methods: In industrial settings, this compound is primarily produced through the free-radical addition of acrylic acid (or methyl acrylate) and n-hexanol. This method is favored due to the accessibility and low cost of the starting materials. The reaction is optimized using orthogonal experiments to achieve a yield of over 70% .
Análisis De Reacciones Químicas
Types of Reactions: Nonalactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can participate in substitution reactions where the lactone ring is opened and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate ring-opening reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted lactones depending on the reagents used.
Aplicaciones Científicas De Investigación
Nonalactone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of lactone chemistry and synthesis.
Biology: this compound is studied for its role in plant biology, particularly in the aroma profiles of fruits.
Industry: this compound is widely used in the flavor and fragrance industry due to its coconut-like aroma.
Mecanismo De Acción
Nonalactone exerts its effects primarily through its interaction with sensory ion channels. It has been found to activate TRPA1 channels and can act as an agonist or antagonist of TRPV1 channels depending on its concentration . These interactions contribute to its sensory properties, including its aroma and potential effects on food pungency.
Comparación Con Compuestos Similares
Nonalactone is part of a family of lactones that includes compounds such as γ-octalactone and δ-nonalactone. These compounds share similar structures but differ in their chain lengths and sensory properties . For example:
γ-Octalactone: Has a shorter carbon chain and a more intense coconut aroma.
δ-Nonalactone: Has a longer carbon chain and a milder aroma.
This compound is unique due to its balance of chain length and sensory properties, making it particularly valuable in the flavor and fragrance industry.
Propiedades
Número CAS |
6008-27-1 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
oxecan-2-one |
InChI |
InChI=1S/C9H16O2/c10-9-7-5-3-1-2-4-6-8-11-9/h1-8H2 |
Clave InChI |
FTXUQEKXCJSWMO-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCOC(=O)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(4R,8S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14067553.png)
![2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane](/img/structure/B14067563.png)


![1-[4-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B14067590.png)
